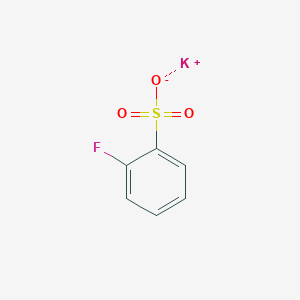
Potassium 2-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-fluorobenzenesulfonate is an organosulfur compound that features a fluorine atom attached to a benzene ring, which is further bonded to a sulfonate group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 2-fluorobenzenesulfonate can be synthesized through the sulfonylation of fluorobenzene using potassium metabisulfite as a sulfur dioxide surrogate. The reaction typically involves the insertion of sulfur dioxide under mild conditions, often facilitated by transition metal catalysis or photoinduced conversions under visible light or ultraviolet irradiation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow chemistry can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonate esters are typical products.
Reduction Products: Sulfides or thiols may be produced.
Aplicaciones Científicas De Investigación
Potassium 2-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of potassium 2-fluorobenzenesulfonate involves its ability to act as a sulfonylating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonyl derivatives. These interactions often involve nucleophilic attack on the sulfonate group, resulting in the transfer of the sulfonyl moiety to the target molecule .
Comparación Con Compuestos Similares
Potassium benzenesulfonate: Lacks the fluorine atom, resulting in different reactivity and properties.
Potassium 4-fluorobenzenesulfonate: The fluorine atom is positioned differently on the benzene ring, affecting its chemical behavior.
Sodium 2-fluorobenzenesulfonate: Similar structure but with sodium as the counterion, which can influence solubility and reactivity.
Uniqueness: Potassium 2-fluorobenzenesulfonate is unique due to the presence of both the fluorine atom and the sulfonate group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C6H4FKO3S |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
potassium;2-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
QESVBYKECHLZTB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)F)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


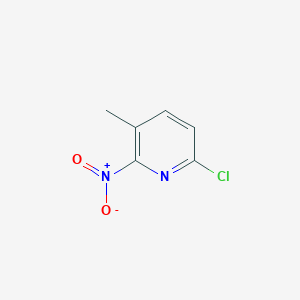

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)


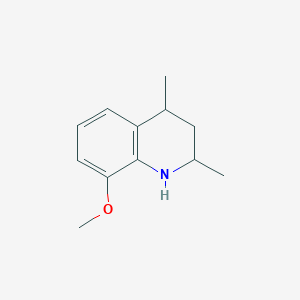
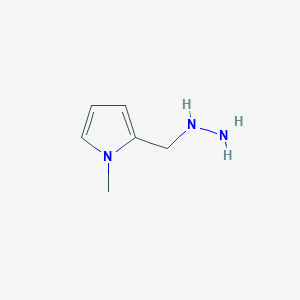
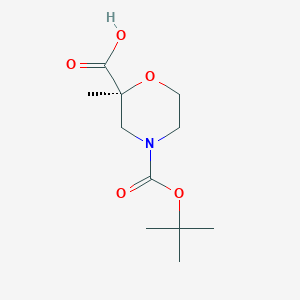
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)



